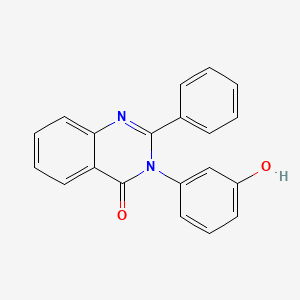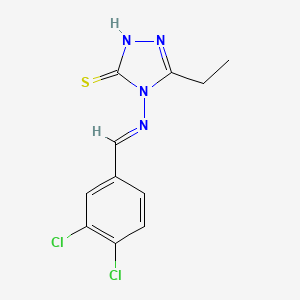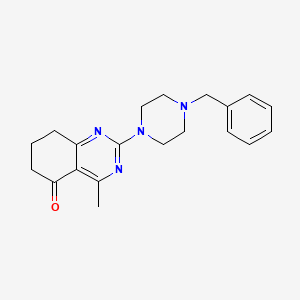![molecular formula C14H19N3O5 B5597385 4-甲氧基-N-[2-(4-吗啉基)乙基]-3-硝基苯甲酰胺](/img/structure/B5597385.png)
4-甲氧基-N-[2-(4-吗啉基)乙基]-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group, a nitro group, and a morpholin-4-yl-ethyl group, which contribute to its unique chemical properties and reactivity.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide typically involves the following steps:
Alkylation: The nitro-substituted benzamide is then subjected to alkylation with 2-(morpholin-4-yl)ethyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反应分析
Types of Reactions
4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
作用机制
The mechanism of action of 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the morpholin-4-yl-ethyl group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-methoxy-N-[2-(morpholin-4-yl)ethyl]-benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
4-methoxy-N-[2-(piperidin-4-yl)ethyl]-3-nitrobenzamide: Contains a piperidine ring instead of a morpholine ring, which may affect its chemical properties and interactions.
4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-aminobenzamide: The nitro group is reduced to an amino group, potentially altering its biological activity.
Uniqueness
4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a morpholin-4-yl-ethyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
4-methoxy-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-21-13-3-2-11(10-12(13)17(19)20)14(18)15-4-5-16-6-8-22-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUINACVPCULOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)
![5-Methyl-3-[1-(4-methylanilino)-1-oxopropan-2-yl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)
![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)
![4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5597330.png)
![3-[(3-FLUOROPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B5597331.png)
![ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B5597334.png)

![2-oxo-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5597354.png)
![(1R,7S)-6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)-3-(2-pyridin-4-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one](/img/structure/B5597355.png)

![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5597365.png)
![8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B5597368.png)
![N-(2-fluorophenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B5597369.png)
